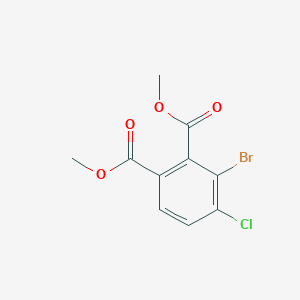

Dimethyl 3-bromo-4-chlorophthalate

Description

Significance of Phthalate (B1215562) Esters as Synthetic Building Blocks and Scaffolds

Phthalate esters are more than just industrial additives; their rigid aromatic core and two modifiable ester groups make them valuable scaffolds in organic synthesis. Compounds containing the phthalimide (B116566) group, derived from phthalates, are used as alkylating agents to construct complex heterocyclic structures and primary amines that are otherwise difficult to synthesize. nih.gov The ester functionalities can be hydrolyzed to carboxylic acids, which can then be converted into a variety of other functional groups, such as amides, acid chlorides, or other esters, further expanding their synthetic utility. The investigation into converting phthalate esters recovered from plastic waste into valuable chemicals like benzoic acid is also an active area of research, highlighting their role in a circular chemical economy. chemicalbook.com

Impact of Halogenation on the Reactivity and Synthetic Versatility of Aromatic Compounds

The introduction of halogen atoms onto an aromatic ring profoundly alters its chemical reactivity, providing a powerful tool for synthetic chemists. This impact is twofold:

Electronic Effects : Halogens exert a strong electron-withdrawing inductive effect due to their high electronegativity, which deactivates the aromatic ring, making it less susceptible to electrophilic attack compared to benzene (B151609). However, they also possess a resonance effect, where their lone pairs of electrons can be donated to the ring, which directs incoming electrophiles to the ortho and para positions. This dual nature allows for controlled reactions at specific sites.

Synthetic Handles : Halogen substituents serve as excellent "handles" for a wide range of cross-coupling reactions. Modern synthetic chemistry heavily relies on methods like the Suzuki-Miyaura, Heck, and Stille reactions, which use a palladium catalyst to form new carbon-carbon bonds at the site of a carbon-halogen bond. This has become a cornerstone for building complex organic molecules from simpler halogenated precursors. researchgate.net

The reactivity of the carbon-halogen bond in these coupling reactions is dependent on the halogen, typically following the order C-I > C-Br > C-Cl. This differential reactivity is a key tool for selective synthesis on poly-halogenated aromatic compounds.

Rationale for the Comprehensive Academic Investigation of Dimethyl 3-bromo-4-chlorophthalate

The specific structure of this compound makes it a molecule of significant academic interest for several reasons. Its value lies not in any single property but in the combination of its functional groups, which allows for multi-step, regioselective synthesis.

The primary rationale for its investigation is its potential as a versatile building block for complex, multi-substituted aromatic compounds. The presence of two different halogen atoms—bromine and chlorine—on the phthalate framework is of particular importance. In palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is significantly more reactive than the carbon-chlorine bond. This reactivity difference allows for selective functionalization. A chemist can first perform a reaction, such as a Suzuki coupling, at the more reactive C-Br site. After this initial modification, the less reactive C-Cl site remains intact and available for a second, different coupling reaction under more forcing conditions. This stepwise, selective functionalization is a powerful strategy for the controlled synthesis of intricate molecular targets that might be used in pharmaceuticals or materials science.

Overview of Key Research Domains in Halogenated Phthalate Chemistry

Research involving halogenated phthalates and related structures spans several key domains:

Catalytic Cross-Coupling Reactions : A major focus is the use of these compounds in creating new carbon-carbon and carbon-heteroatom bonds. For example, research has demonstrated the successful use of dimethyl tetrabromophthalate in Suzuki-Miyaura reactions to synthesize tetraarylphthalates, which are complex, sterically hindered molecules. researchgate.net This highlights the utility of the phthalate backbone in constructing larger, functionalized aromatic systems.

Synthesis of Bioactive Molecules and Pharmaceuticals : Halogenated organic compounds are fundamental intermediates in the pharmaceutical industry. chemicalbook.com The phthalate scaffold can be elaborated using the halogen handles to build novel structures that can be screened for biological activity. Some phthalate esters and their metabolites have been found to interact with nuclear receptors, an area of study relevant to toxicology and drug development. nih.gov

Materials Science : The rigid structure of the phthalate ring makes it a candidate for inclusion in novel polymers. For instance, halogenated phthalic anhydrides, the precursors to phthalate esters, are used to prepare monomers for high-performance polymers like polyimides, which have applications in aerospace and microelectronics.

Physicochemical Properties of Related Dimethyl Phthalate Esters

Direct experimental data for this compound is scarce in public literature. The table below presents available data for structurally related compounds to provide context.

| Property | Dimethyl 4-chlorophthalate | Dimethyl 4-bromophthalate | Dimethyl 4-bromo-5-chlorophthalate |

| Molecular Formula | C₁₀H₉ClO₄ nih.gov | C₁₀H₉BrO₄ cymitquimica.com | C₁₀H₈BrClO₄ chemspider.com |

| Molecular Weight | 228.63 g/mol nih.gov | 273.08 g/mol cymitquimica.com | 307.52 g/mol chemspider.com |

| Physical Form | - | Low Melting Point Solid or Liquid aksci.com | - |

| Melting Point | - | 38-42 °C aksci.com | - |

| Density | - | 1.5 g/cm³ aksci.com | - |

| Refractive Index | - | 1.54 aksci.com | - |

| IUPAC Name | dimethyl 4-chlorobenzene-1,2-dicarboxylate nih.gov | 1,2-dimethyl 4-bromobenzene-1,2-dicarboxylate cymitquimica.com | Dimethyl 4-bromo-5-chlorophthalate chemspider.com |

| Data is sourced from public databases and commercial suppliers. The absence of data indicates it is not readily available. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrClO4 |

|---|---|

Molecular Weight |

307.52 g/mol |

IUPAC Name |

dimethyl 3-bromo-4-chlorobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C10H8BrClO4/c1-15-9(13)5-3-4-6(12)8(11)7(5)10(14)16-2/h3-4H,1-2H3 |

InChI Key |

AFTYFOBHGZOQNN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)Cl)Br)C(=O)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Aromatic Halogenation

The introduction of bromine and chlorine atoms onto the phthalate (B1215562) ring is a critical step in the synthesis of dimethyl 3-bromo-4-chlorophthalate. This process can theoretically proceed through either electrophilic or radical pathways, with the former being the predominant and more controlled method for this class of compounds.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. masterorganicchemistry.com The mechanism involves the attack of an electrophile on the electron-rich benzene (B151609) ring, proceeding through a carbocation intermediate. masterorganicchemistry.comyoutube.com

The process generally follows two key steps:

Attack of the electrophile: The aromatic π-system acts as a nucleophile, attacking the electrophile (E+). This step is typically the slowest (rate-determining) because it disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromatic π-system, resulting in the substituted product. masterorganicchemistry.com

In the case of dimethyl phthalate, the two electron-withdrawing ester groups (-COOCH₃) deactivate the ring towards electrophilic attack by reducing its electron density. This deactivation means that harsher reaction conditions, such as the use of a Lewis acid catalyst (e.g., FeCl₃ or AlBr₃), are necessary to generate a sufficiently strong electrophile from the halogen (Br₂ or Cl₂). While these deactivating groups generally direct incoming electrophiles to the meta position, the synthesis of a 3,4-disubstituted product indicates a more complex substitution pattern, likely influenced by the conditions and the sequential nature of the halogenation. Non-regioselective halogenation has been observed in similar systems, sometimes leading to inseparable product mixtures. acs.org

Free radical halogenation offers an alternative pathway for the substitution of hydrogens on an organic molecule. This mechanism involves the initiation, propagation, and termination of radical species. While highly effective for aliphatic C-H bonds, its application directly on an aromatic ring is less common and often less selective than electrophilic substitution. masterorganicchemistry.comchemistrysteps.com

The selectivity of radical halogenation is influenced by the stability of the radical intermediate formed after hydrogen abstraction. For instance, tertiary radicals are more stable than secondary, which are more stable than primary radicals. chemistrysteps.com When applied to an aromatic system like dimethyl phthalate, a radical mechanism would be less predictable. Studies on the degradation of dimethyl phthalate have shown that hydroxyl radicals, a highly reactive species, can attack the aromatic ring. iaea.orgnih.gov However, for preparative synthesis, controlling the position of substitution via a radical pathway is challenging. The selectivity of a radical reaction is inversely related to the reactivity of the radical; more reactive radicals like chlorine are less selective, while less reactive radicals like bromine show greater selectivity. masterorganicchemistry.comchemistrysteps.com

Kinetics and Thermodynamics of Esterification and Halogenation

The formation of this compound involves at least two major transformations: the esterification of a phthalic acid precursor and the subsequent halogenation of the resulting ester. The rates and equilibrium positions of these reactions are governed by their kinetic and thermodynamic parameters.

The esterification of a carboxylic acid with an alcohol, known as Fischer esterification, is a reversible, acid-catalyzed reaction. researchgate.net The kinetics of such reactions are crucial for process optimization. For example, the esterification of 2-methyl-4-chlorophenoxyacetic acid with 2-ethylhexanol was found to have an activation energy of 71.56 kJ/mol. researchgate.net Similarly, the activation energy for the esterification of 1-methoxy-2-propanol (B31579) and acetic acid was determined to be 62.0 ± 0.2 kJ/mol. mdpi.com These values are determined by measuring reaction rates at different temperatures and applying the Arrhenius equation.

The kinetics of halogenation are also temperature-dependent. The bimolecular rate constant for the reaction of the hydroxyl radical with dimethyl phthalate has been measured as (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹, highlighting the rapid nature of some radical reactions. nih.gov

Table 1: Illustrative Kinetic and Thermodynamic Data for Related Reactions

| Reaction | Parameter | Value | Source |

|---|---|---|---|

| Esterification of 2-methyl-4-chlorophenoxyacetic acid | Activation Energy (Ea) | 71.56 kJ/mol | researchgate.net |

| Esterification of 1-methoxy-2-propanol and acetic acid | Activation Energy (Ea) | 62.0 ± 0.2 kJ/mol | mdpi.com |

| Reaction of •OH with Dimethyl Phthalate | Rate Constant (k) | (3.2 ± 0.1) × 10⁹ M⁻¹s⁻¹ | nih.gov |

| Esterification of Palm Fatty Acids | Enthalpy Change (ΔH°) | -3 ± 2 kJ/mol | ucr.ac.cr |

This table presents data from similar reactions to illustrate typical values for these parameters.

Thermodynamics provides insight into the stability of molecules and reaction intermediates. For the esterification of palm fatty acids, the reaction is nearly thermoneutral, with an average enthalpy change (ΔH°) of -3 ± 2 kJ/mol. ucr.ac.cr The thermodynamics of the inclusion of dimethyl phthalate with cyclodextrins have also been studied, revealing information about the stability of the resulting complexes. nih.gov

In electrophilic aromatic substitution, the stability of the intermediate arenium ion dictates the regiochemical outcome. Electron-withdrawing groups destabilize this positively charged intermediate, slowing down the reaction. The relative stability of the possible intermediates for the halogenation of a substituted phthalate would determine the final substitution pattern.

Nucleophilic Substitution and Elimination Pathways Involving Halogen Substituents

The halogen atoms on the this compound ring can potentially be replaced via nucleophilic aromatic substitution (SNAAr). In this type of reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com

For a classical SNAAr mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.comnih.govnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.gov In this compound, the ester groups are electron-withdrawing, but they may not provide sufficient activation for the reaction to proceed under mild conditions. However, nucleophilic aromatic substitution reactions can sometimes occur on substrates without strong electron-withdrawing groups, particularly with ortho-directing groups present. rsc.org The reactivity of halogens in SNAAr reactions is often F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. masterorganicchemistry.com

Elimination reactions involving the aromatic halogen substituents are not a feasible pathway for this compound, as it would require the formation of a highly unstable aryne intermediate.

SNAr (Nucleophilic Aromatic Substitution) Reactivity

This compound is a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions due to the presence of two electron-withdrawing dimethyl ester groups. These groups activate the benzene ring towards attack by nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is further stabilized by the electron-withdrawing ester groups. In the second, faster step, the leaving group (either bromide or chloride) is eliminated, restoring the aromaticity of the ring.

The regioselectivity of the nucleophilic attack is a critical aspect of the SNAr reactivity of this compound. The position of attack will be influenced by the relative ability of the bromine and chlorine atoms to act as leaving groups and the electronic activation provided by the ester groups. Generally, the rate of displacement of halogens in SNAr reactions follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the inductive electron-withdrawing effect of the halogen. However, the C-Br bond is weaker than the C-Cl bond, which can influence the expulsion of the leaving group in the second step.

Studies on analogous compounds, such as 4-bromo-5-nitrophthalodinitrile, have shown that the bromine atom can be selectively substituted by nucleophiles like morpholine. pleiades.online In this case, the powerful electron-withdrawing effect of the nitro and cyano groups facilitates the attack. For this compound, the two ester groups provide significant activation, and it is plausible that nucleophilic attack will preferentially occur at the carbon bearing the bromine atom due to the combined effects of electronic activation and the better leaving group ability of bromide compared to chloride in the elimination step.

Halogen Atom Displacement Mechanisms

The displacement of halogen atoms in this compound can be achieved through various mechanisms, with nucleophilic aromatic substitution (as discussed above) and transition metal-catalyzed cross-coupling reactions being the most prominent.

In the context of SNAr, the displacement mechanism involves the direct attack of a nucleophile. The choice of nucleophile and reaction conditions can influence which halogen is displaced. For instance, hard nucleophiles may favor attack at the more electronegative chlorine-bearing carbon, while softer nucleophiles might prefer the bromine-substituted position.

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, offer a powerful and selective method for halogen atom displacement. In these reactions, the relative reactivity of the C-Br and C-Cl bonds is a key determinant of selectivity. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C-I > C-Br > C-Cl. This suggests that in a palladium-catalyzed reaction, the C-Br bond in this compound would be preferentially activated and displaced over the C-Cl bond. This selective displacement allows for the sequential functionalization of the aromatic ring. For example, a Suzuki or Buchwald-Hartwig amination reaction would be expected to occur selectively at the 3-position. nih.gov

Exploration of Rearrangement Mechanisms in Halogenated Systems

Rearrangement reactions in halogenated aromatic systems, particularly those involving the migration of a halogen atom, are not widely reported for phthalate derivatives under typical synthetic conditions. The stability of the substituted benzene ring generally disfavors rearrangements. However, under specific conditions, such as high temperatures, photochemical irradiation, or in the presence of strong bases, rearrangements like the halogen dance reaction can occur in other halogenated aromatics. This type of reaction involves the migration of a halogen atom to an adjacent, deprotonated carbon atom on the aromatic ring. Given the presence of two ester groups which can stabilize an adjacent carbanion, the potential for such a rearrangement in a deprotonated intermediate of this compound, while not documented, cannot be entirely ruled out under specific, forcing basic conditions.

More relevant to synthetic intermediates could be rearrangements occurring in side chains attached to the phthalate core. For instance, if the ester groups were to be modified or if subsequent reactions introduced functional groups susceptible to rearrangement, pathways such as the Favorskii rearrangement (for α-halo ketones) or other skeletal rearrangements could become accessible. However, for the parent compound, this compound, direct rearrangement of the halogen atoms on the aromatic ring is not a commonly observed reaction pathway.

Catalytic Pathways in Transition Metal-Mediated Transformations

Transition metal catalysis, especially with palladium, provides a versatile platform for the transformation of this compound. The catalytic cycles of these reactions typically involve three key steps: oxidative addition, transmetalation, and reductive elimination.

As mentioned previously, the difference in reactivity between the C-Br and C-Cl bonds allows for selective transformations. A typical catalytic cycle for a Suzuki cross-coupling reaction would begin with the oxidative addition of the palladium(0) catalyst to the C-Br bond, forming a Pd(II) intermediate. This step is generally the selectivity-determining step. Following oxidative addition, transmetalation occurs, where an organoboron compound transfers its organic group to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, allowing the cycle to continue.

Similarly, in a Buchwald-Hartwig amination, after the initial oxidative addition of the Pd(0) catalyst to the C-Br bond, a nitrogen nucleophile (an amine) coordinates to the palladium center, and subsequent reductive elimination forms the C-N bond. nih.gov The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of these transformations, influencing the rates of oxidative addition and reductive elimination.

The data in the table below illustrates the general reactivity patterns observed in palladium-catalyzed cross-coupling reactions of dihalogenated aromatic compounds, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Typical Catalyst | Expected Site of Reactivity | Governing Principle |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4, Pd(OAc)2/Ligand | C-Br | Higher reactivity of C-Br bond in oxidative addition |

| Buchwald-Hartwig Amination | Pd2(dba)3/Ligand | C-Br | Preferential oxidative addition to the C-Br bond |

| Heck Reaction | Pd(OAc)2 | C-Br | Greater ease of oxidative addition at the C-Br bond |

| Sonogashira Coupling | PdCl2(PPh3)2, CuI | C-Br | Higher reactivity of C-Br bond towards Pd(0) insertion |

Derivatization and Advanced Functionalization Strategies

Cross-Coupling Reactions at Bromo and Chloro Positions

The presence of both a bromine and a chlorine atom on the aromatic ring is a key feature of dimethyl 3-bromo-4-chlorophthalate. This dihalogenated setup allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The differing carbon-halogen bond strengths (C-Br is generally more reactive than C-Cl in such reactions) enable chemists to target one position over the other by carefully selecting catalysts and reaction conditions.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, typically by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgfishersci.co.uk This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. fishersci.co.uk

In the case of dihalogenated substrates like this compound, chemoselectivity becomes a critical aspect. The selective coupling at the more reactive C-Br bond over the C-Cl bond is generally achievable. Studies on similar dihaloarenes have shown that the choice of palladium catalyst and ligands can influence which halogen is preferentially substituted. researchgate.netnih.gov For instance, certain palladium complexes exhibit high selectivity for the oxidative addition to the C-Br bond, leaving the C-Cl bond intact for subsequent transformations. researchgate.net This stepwise approach allows for the sequential introduction of two different aryl or vinyl groups.

Table 1: Key Aspects of Palladium-Catalyzed Suzuki-Miyaura Coupling

| Feature | Description | Reference |

| Reaction Type | Carbon-Carbon Bond Formation | libretexts.org |

| Reactants | Organoboron compound (e.g., boronic acid), Organic Halide | fishersci.co.uk |

| Catalyst System | Palladium(0) complex and a base | libretexts.org |

| Selectivity | Generally favors reaction at the more reactive C-Br bond over C-Cl. | researchgate.netnih.gov |

| Influencing Factors | Choice of palladium catalyst, ligands, and reaction conditions. | researchgate.net |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.org Copper-free variations of this reaction have also been developed. nih.gov

For this compound, the Sonogashira coupling offers a route to introduce acetylenic moieties. Similar to the Suzuki-Miyaura coupling, the reaction is expected to proceed with high selectivity at the more labile C-Br position. libretexts.org This allows for the synthesis of 3-alkynyl-4-chlorophthalate derivatives. These products can then be subjected to further coupling reactions at the remaining chloro position or other functional group transformations. The mild conditions of the Sonogashira reaction make it compatible with the ester functionalities present in the molecule. wikipedia.org

Table 2: Overview of Sonogashira Coupling

| Feature | Description | Reference |

| Reaction Type | Carbon-Carbon Bond Formation (Alkynylation) | wikipedia.org |

| Reactants | Terminal alkyne, Aryl/Vinyl Halide | libretexts.orgorganic-chemistry.org |

| Catalyst System | Palladium complex, often with a Copper(I) co-catalyst, and a base. | organic-chemistry.org |

| Selectivity | Preferential reaction at the C-Br bond over the C-Cl bond. | libretexts.org |

| Advantages | Mild reaction conditions, compatible with various functional groups. | wikipedia.org |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aryl amines. wikipedia.org

Applying this methodology to this compound would facilitate the introduction of primary or secondary amines. organic-chemistry.org The chemoselective amination at the C-Br position is anticipated, yielding 3-amino-4-chlorophthalate derivatives. The choice of palladium catalyst, typically featuring bulky electron-rich phosphine (B1218219) ligands, and the base are crucial for achieving high efficiency and selectivity. researchgate.netresearchgate.net

Table 3: Principles of Buchwald-Hartwig Amination

| Feature | Description | Reference |

| Reaction Type | Carbon-Nitrogen Bond Formation | wikipedia.org |

| Reactants | Aryl Halide, Primary or Secondary Amine | organic-chemistry.org |

| Catalyst System | Palladium catalyst with specialized phosphine ligands and a base. | researchgate.netresearchgate.net |

| Key Advantage | Broad substrate scope and high functional group tolerance. | wikipedia.org |

| Expected Selectivity | Favorable reaction at the C-Br bond. | N/A |

Transformations of Ester Functionalities

The two dimethyl ester groups on the phthalate (B1215562) ring offer additional sites for chemical modification. These groups can be transformed into a range of other functionalities, thereby expanding the synthetic utility of the core scaffold.

The ester groups of this compound can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acids. By carefully controlling the reaction conditions, such as the stoichiometry of the base and the reaction temperature, it is possible to achieve selective hydrolysis of one ester group to afford a monoester derivative. Complete hydrolysis of both ester groups leads to the formation of the corresponding 3-bromo-4-chlorophthalic acid. This transformation is analogous to the hydrolysis of other esters and amides under basic conditions. chemspider.com

The ester functionalities can be converted into amides through reaction with primary or secondary amines, often at elevated temperatures or with the use of specific activating agents. This amidation reaction provides a pathway to introduce further diversity into the molecular structure.

Furthermore, the ester groups can undergo reduction. Strong reducing agents like lithium aluminum hydride would typically reduce both esters to the corresponding diol. However, more selective reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be employed under controlled conditions to achieve partial reduction, potentially to the corresponding aldehydes or to selectively reduce one ester group. rsc.org The selective reduction of an ester in the presence of aryl halides is a known synthetic strategy. rsc.org

No Published Research Found for Derivatization and Advanced Functionalization of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific research detailing the derivatization and advanced functionalization of this compound has been identified. The requested article, focusing on the electrophilic and nucleophilic modification of its phthalate core and its use in synthesizing complex molecular architectures, cannot be generated due to the absence of published findings on this particular compound.

Searches for nitration, sulfonation, and Friedel-Crafts reactions specifically involving this compound did not yield any relevant scholarly articles or patents. Similarly, investigations into its application as a precursor for polycyclic and heterocyclic systems, or its incorporation into polymeric or oligomeric structures, returned no specific examples in the available scientific literature.

While general methodologies for the modification of related aromatic compounds, such as substituted phthalates and aromatic esters, are well-documented, these cannot be directly and accurately extrapolated to this compound without specific experimental evidence. The unique substitution pattern of a bromo and a chloro group on the aromatic ring, in conjunction with the two methyl ester functionalities, would significantly influence its reactivity in the proposed transformations. Without dedicated research on this molecule, any discussion of its chemical behavior in these contexts would be purely speculative and not based on factual, peer-reviewed data.

The primary information available for this compound is limited to its listing in chemical supplier catalogs, which provide basic physical and chemical properties but no details on its synthetic applications or reactivity.

Therefore, the generation of a scientifically accurate and informative article strictly adhering to the provided outline is not feasible at this time due to the lack of foundational research on the chemical compound .

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry studies or theoretical investigations published directly on the chemical compound “this compound”. Research focusing on the quantum chemical calculations, such as Density Functional Theory (DFT) or Ab Initio methods, for this particular molecule has not been reported in the accessible literature.

Consequently, detailed research findings, data tables for electronic structure, reactivity descriptors like Fukui functions and electrophilicity indices, Frontier Molecular Orbital (FMO) analysis, or computationally predicted spectroscopic properties for this compound are not available.

While general computational studies have been conducted on broader categories of related compounds, such as phthalate esters and other halogenated aromatic compounds nih.govdoi.orgresearchgate.net, the specific data required to construct a detailed article as outlined for "this compound" does not exist in published research.

Therefore, it is not possible to generate an article that adheres to the requested structure and content requirements due to the absence of specific scientific research on this compound.

Computational Chemistry and Theoretical Investigations

Spectroscopic Property Prediction through Computational Modeling

NMR Chemical Shift Prediction and Vibrational Frequency Calculations (IR, Raman)

Theoretical calculations are highly effective in predicting the nuclear magnetic resonance (NMR) and vibrational spectra (infrared and Raman) of organic molecules. For Dimethyl 3-bromo-4-chlorophthalate, these predictions can aid in the interpretation of experimental data and provide a deeper understanding of its molecular structure.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using density functional theory (DFT) methods, with the Gauge-Including Atomic Orbital (GIAO) approach being a common choice. Calculations are often carried out using a functional such as B3LYP and a basis set like 6-311+G(2d,p). The process involves optimizing the geometry of the molecule and then calculating the magnetic shielding tensors. These values are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. The calculated shifts for this compound would provide valuable information about the electronic environment of each nucleus, influenced by the electron-withdrawing effects of the bromine, chlorine, and ester functional groups.

Vibrational Frequency Calculations (IR, Raman): The infrared (IR) and Raman spectra of this compound can be simulated using computational methods, most commonly DFT. Following a geometry optimization, the vibrational frequencies and their corresponding intensities are calculated. These theoretical spectra can be used to assign the vibrational modes observed in experimental spectra. For instance, the calculations would predict the characteristic stretching frequencies of the C=O bonds in the ester groups, the C-Br and C-Cl bonds, and the various vibrations of the aromatic ring. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-inherent approximations.

Below is a hypothetical table of predicted vibrational frequencies for key functional groups in this compound.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Predicted IR Intensity (km/mol) | Predicted Raman Activity (Å⁴/amu) |

| C=O (ester) | Symmetric Stretch | 1725 | High | Moderate |

| C=O (ester) | Asymmetric Stretch | 1745 | High | Low |

| C-O (ester) | Stretch | 1250 | High | Low |

| C-Cl | Stretch | 750 | Moderate | High |

| C-Br | Stretch | 680 | Moderate | High |

| Aromatic C-H | Stretch | 3100 | Low | Moderate |

| Aromatic C=C | Stretch | 1600 | Moderate | High |

Modeling of Electronic Transitions (UV-Vis, ECD)

The electronic properties of this compound can be investigated through the modeling of its electronic transitions, which are observed in ultraviolet-visible (UV-Vis) and electronic circular dichroism (ECD) spectroscopy.

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for predicting the UV-Vis spectrum of a molecule. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. For this compound, the predicted UV-Vis spectrum would likely show absorptions arising from π→π* transitions within the benzene (B151609) ring and n→π* transitions associated with the carbonyl groups of the esters. The presence of halogen substituents would also be expected to influence the positions of these absorption bands.

Electronic Circular Dichroism (ECD) Spectroscopy: While this compound itself is achiral and therefore would not exhibit an ECD spectrum, the introduction of a chiral center would make ECD a valuable tool for determining its absolute configuration. Theoretical ECD spectra can be calculated for enantiomers of a chiral derivative using TD-DFT. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the chiral molecule can be confidently assigned.

A hypothetical table of predicted electronic transitions for this compound is presented below.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| n→π | 4.20 | 295 | 0.002 |

| π→π | 4.95 | 250 | 0.350 |

| π→π* | 5.62 | 220 | 0.510 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including its conformational flexibility and how it interacts with other molecules. In an MD simulation, the motion of atoms is simulated over time by solving Newton's equations of motion.

Intermolecular Interactions: MD simulations can also be used to study how this compound interacts with solvent molecules or other solutes. By simulating the compound in a box of solvent (e.g., water or an organic solvent), one can analyze the radial distribution functions to understand the solvation shell structure. Furthermore, these simulations can elucidate the nature and strength of intermolecular forces, such as hydrogen bonding (if applicable in a protic solvent), dipole-dipole interactions, and van der Waals forces, which govern its macroscopic properties like solubility and miscibility.

In Silico Design and Screening of Novel Derivatives and Synthetic Routes

Computational methods play a significant role in the rational design of new molecules and the optimization of synthetic pathways.

In Silico Design and Screening of Novel Derivatives: Starting with the core structure of this compound, new derivatives can be designed in silico by modifying the functional groups. For example, the bromine or chlorine atoms could be replaced with other substituents, or the ester groups could be altered. Computational tools can then be used to predict the properties of these virtual compounds, such as their electronic properties, reactivity, or potential biological activity. This allows for the rapid screening of a large number of candidate molecules, prioritizing the most promising ones for experimental synthesis and testing.

In Silico Screening of Synthetic Routes: Computational chemistry can also be used to investigate potential synthetic routes to this compound and its derivatives. By calculating the reaction energies and activation barriers for different reaction pathways, it is possible to identify the most thermodynamically and kinetically favorable routes. This can help in optimizing reaction conditions, such as temperature and catalyst choice, leading to higher yields and fewer byproducts. For instance, theoretical calculations could be employed to compare different halogenation or esterification strategies for the synthesis of the target molecule.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual atoms. For Dimethyl 3-bromo-4-chlorophthalate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is essential for a complete structural assignment.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would be used to identify proton-proton couplings. In the case of this compound, the aromatic protons are predicted to be singlets and thus would not show cross-peaks in a COSY spectrum, confirming their isolated nature on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would show correlations between the aromatic proton signals and their directly attached carbon atoms, and between the methyl proton signals and the methyl carbon signals. This is instrumental in assigning the carbon signals of the protonated aromatic and methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). For this compound, HMBC would be crucial for assigning the quaternary carbons, including the carbonyl carbons and the halogen-substituted aromatic carbons. For instance, correlations would be expected from the methyl protons to the corresponding carbonyl carbons and from the aromatic protons to adjacent and more distant carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is particularly useful for determining stereochemistry. youtube.comwikipedia.orgcsbsju.edulibretexts.org For a relatively planar molecule like this compound, NOESY could show through-space correlations between the aromatic protons and the protons of the adjacent methyl ester groups, helping to confirm the spatial arrangement of the substituents. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. libretexts.orglibretexts.org This precision allows for the determination of the elemental composition of a molecule by comparing the measured exact mass with the calculated exact masses of possible molecular formulas. wikipedia.orgmissouri.edu For this compound (C₁₀H₈BrClO₄), the calculated monoisotopic mass is a key parameter for its identification.

Expected Monoisotopic Mass for this compound

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|

| C₁₀H₈⁷⁹Br³⁵ClO₄ | 305.9294 |

| C₁₀H₈⁸¹Br³⁵ClO₄ | 307.9274 |

| C₁₀H₈⁷⁹Br³⁷ClO₄ | 307.9265 |

The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, further confirming the presence of these halogens.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable information about the structure of the molecule by revealing its fragmentation pathways.

For dimethyl phthalate (B1215562) esters, common fragmentation pathways have been studied. youtube.comgaussian.comreddit.com The fragmentation of this compound is expected to follow similar patterns, influenced by the presence of the halogen substituents. Expected fragmentation pathways include:

Loss of a methoxy (B1213986) radical (•OCH₃): This would lead to the formation of a prominent acylium ion.

Loss of methanol (B129727) (CH₃OH): This can occur through a rearrangement process.

Formation of the phthalic anhydride-related ion: A characteristic fragment at m/z 149 is often observed for many phthalates, although for dimethyl phthalate, a fragment at m/z 163 (resulting from the loss of a methoxy group) is typically more significant. youtube.comgaussian.com The halogen substituents on the aromatic ring would modify the masses of these characteristic fragments.

Cleavage of the ester group: Loss of the entire methoxycarbonyl group (-COOCH₃) can also occur.

Loss of halogens: Fragmentation involving the loss of bromine or chlorine radicals or hydrogen halides (HBr, HCl) is also possible.

MALDI-ToF-MS for Oligomer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF-MS) is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules such as polymers and biomolecules. nmrdb.orgnih.gov It allows for the determination of the molecular weight distribution of polymers and can provide information about repeating units and end-groups. nih.gov

The application of MALDI-ToF-MS for the "oligomer analysis" of a small, well-defined molecule like this compound is not conventional, as this compound does not form oligomers in the traditional sense. However, MALDI-ToF-MS is increasingly being used for the analysis of small molecules (<1000 Da). chemaxon.comnih.govacs.orgresearchgate.net In this context, it could be employed to:

Confirm the molecular weight: The technique can provide a rapid determination of the molecular ion, complementing data from other mass spectrometry methods.

Analyze impurities: MALDI-ToF-MS could potentially be used to identify and characterize any higher molecular weight impurities or degradation products that may be present in a sample of this compound.

Study intermolecular interactions: In a research context, MALDI-ToF-MS could be used to investigate non-covalent complexes or clusters involving the title compound.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. For this compound, these methods provide a characteristic fingerprint based on the vibrational modes of its constituent bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to show prominent absorption bands corresponding to its key functional groups. The most significant of these is the carbonyl (C=O) stretching vibration from the two methyl ester groups. Due to the ortho positioning of the ester groups on the benzene (B151609) ring, electronic and mechanical coupling effects may cause this peak to split into two distinct bands. The aromatic ring will produce characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching bands above 3000 cm⁻¹. The C-O bonds of the ester groups will also exhibit stretching vibrations. The presence of halogen substituents, bromine and chlorine, will be indicated by C-Br and C-Cl stretching vibrations, which typically appear in the lower frequency "fingerprint" region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While C=O stretches are also visible in Raman spectra, they are often weaker than in IR. Conversely, the symmetrical vibrations of the aromatic ring and the C-Br and C-Cl bonds are expected to produce strong Raman signals due to the change in polarizability during these vibrations. This makes Raman particularly useful for confirming the structure of the substituted benzene ring and the halogen-carbon bonds.

The combination of IR and Raman spectroscopy provides a comprehensive profile of the functional groups present in this compound, confirming the presence of the ester moieties, the substituted aromatic ring, and the carbon-halogen bonds.

Table 1: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Aromatic C-H | Stretching | 3100-3000 | Strong |

| Aliphatic C-H (methyl) | Stretching | 2960-2850 | Moderate-Strong |

| Carbonyl (C=O) | Stretching | 1750-1720 (likely two bands) | Moderate |

| Aromatic C=C | Stretching | 1600-1450 | Strong |

| C-O (ester) | Stretching | 1300-1000 (asymmetric & symmetric) | Weak-Moderate |

| C-Cl | Stretching | 800-600 | Strong |

| C-Br | Stretching | 680-515 | Strong |

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid.

Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous structural information for a molecule. mdpi.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. mdpi.com This pattern is directly related to the arrangement of atoms within the crystal lattice.

For this compound, an SCXRD analysis would yield a complete picture of its solid-state conformation. It would determine the precise bond lengths, bond angles, and torsion angles, confirming the connectivity of the bromo, chloro, and dimethyl ester substituents on the phthalate framework. Furthermore, SCXRD reveals how individual molecules pack together in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or halogen bonds that stabilize the structure. nih.govresearchgate.net The analysis can also establish the crystal system (e.g., monoclinic, orthorhombic) and space group. mdpi.com While this compound is achiral, for chiral molecules, this technique is indispensable for determining the absolute configuration. mdpi.com

Table 2: Representative Crystallographic Data Obtainable from SCXRD Analysis

| Parameter | Description | Example Data |

| Chemical Formula | The elemental composition of the molecule. | C₁₀H₈BrClO₄ |

| Formula Weight | The mass of one mole of the compound. | 307.52 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The dimensions of the unit cell axes. | a = 8.5 Å, b = 12.1 Å, c = 10.3 Å |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90°, β = 95.5°, γ = 90° |

| Volume (ų) | The volume of the unit cell. | 1055 ų |

| Z | The number of molecules per unit cell. | 4 |

| Density (calculated) | The calculated density of the crystal. | 1.93 g/cm³ |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline sample, providing information about its crystalline phases. Instead of a single crystal, a fine powder of the material is used, which contains thousands of tiny crystallites in random orientations. The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ).

For this compound, PXRD is a valuable tool for routine characterization and quality control. Each crystalline phase of a compound produces a unique PXRD pattern, which serves as a "fingerprint." Therefore, this technique is used to:

Confirm Identity: The experimental PXRD pattern can be compared to a reference pattern calculated from single-crystal data to confirm the identity of a synthesized batch.

Assess Purity: The presence of crystalline impurities would be revealed by additional peaks in the diffractogram.

Analyze Polymorphism: It can identify and distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Advanced Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are essential for separating components of a mixture, allowing for the purity assessment and quantitative analysis of a target compound.

High-Performance Liquid Chromatography (HPLC) with Diverse Detectors

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing non-volatile or thermally sensitive compounds like this compound. The method involves pumping a liquid mobile phase containing the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For purity assessment, a reversed-phase HPLC method would typically be employed. The aromatic and relatively nonpolar nature of this compound makes it well-suited for separation on a C18 (octadecylsilyl) stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. By running a gradient (i.e., changing the solvent composition over time), impurities with different polarities, such as starting materials or side-products from its synthesis, can be effectively separated.

A UV-Vis detector is highly suitable for this compound, as the substituted benzene ring contains a chromophore that absorbs UV light. The purity can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 3: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | UV-Vis at 254 nm |

| Expected Retention Time | ~8.5 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds. This compound, being a moderately sized organic molecule, can be analyzed by GC-MS to assess the presence of volatile impurities or to monitor the progress of its synthesis. nih.gov

In GC-MS, the sample is vaporized and separated in a capillary column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. nih.gov The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint for the compound.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio) would be a key identifier in the molecular ion cluster. Common fragmentation pathways would include the loss of a methoxy group (-OCH₃), a carbomethoxy group (-COOCH₃), and the halogen atoms (Br or Cl), leading to a series of diagnostic fragment ions. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 306/308/310 | Molecular Ion Peak [M]⁺ (showing Br and Cl isotopic pattern) |

| 275/277/279 | [M - OCH₃]⁺ |

| 247/249/251 | [M - COOCH₃]⁺ |

| 228/230 | [M - Br]⁺ |

| 271/273 | [M - Cl]⁺ |

| 193 | [M - Br - Cl]⁺ (base peak) |

Elemental Analysis (EA) for Stoichiometric Composition

Elemental analysis is a fundamental analytical technique utilized to determine the mass fractions of the elements present in a compound. For a pure sample of this compound, elemental analysis provides experimental verification of its atomic composition, which can be compared against the theoretically calculated values derived from its molecular formula, C₁₀H₈BrClO₄.

The theoretical elemental composition of this compound is calculated based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), and Oxygen (O). These theoretical values serve as a benchmark for assessing the purity and confirming the identity of a synthesized sample.

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 36.69 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 2.46 |

| Bromine | Br | 79.904 | 1 | 79.904 | 24.41 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.83 |

| Oxygen | O | 15.999 | 4 | 63.996 | 19.55 |

| Total | 327.527 | 100.00 |

In a typical experimental setup, a small, precisely weighed sample of the compound is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, etc.) are separated and quantified, allowing for the determination of the mass of each element present in the original sample. The presence of halogens like bromine and chlorine requires specific analytical conditions for their accurate quantification. The experimentally determined mass percentages are then compared to the theoretical values presented in the table above. A close correlation between the experimental and theoretical data provides strong evidence for the compound's stoichiometric formula and purity.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Enantiomeric Characterization

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. Electronic Circular Dichroism (ECD) is a form of absorption spectroscopy that measures the difference in absorbance of left and right circularly polarized light by a chiral substance. This technique is particularly valuable for determining the absolute configuration and conformation of chiral molecules in solution.

This compound, in its ground state, is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit a circular dichroism spectrum on its own. However, the principles of chiroptical spectroscopy would become highly relevant if the molecule were to be derivatized with a chiral auxiliary or incorporated into a larger, chiral molecular framework.

In such a scenario, where a chiral derivative of this compound exists as a pair of enantiomers, ECD would be a powerful tool for their characterization. Each enantiomer would produce an ECD spectrum that is a mirror image of the other, with positive and negative Cotton effects at the same wavelengths. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms, i.e., the absolute configuration of the stereogenic centers.

The application of ECD in the structural elucidation of new chiral compounds often involves a synergistic approach combining experimental measurements with quantum chemical calculations. Time-dependent density functional theory (TD-DFT) has emerged as a reliable method for computing the theoretical ECD spectra of chiral molecules. nih.govresearchgate.net By comparing the experimentally measured ECD spectrum with the theoretically predicted spectra for the possible enantiomers, the absolute configuration of the synthesized chiral derivative can be unambiguously assigned. This approach has been successfully applied to a wide range of chiral molecules, including complex natural products and transition metal complexes. nih.govnih.gov

While this compound itself is achiral, the potential for using ECD to characterize its chiral derivatives highlights the importance of this technique in modern stereochemical analysis.

Supramolecular Chemistry and Intermolecular Interactions

Investigation of Non-Covalent Interactions in the Solid State and Solution

The solid-state packing of Dimethyl 3-bromo-4-chlorophthalate is likely to be a showcase of competing and cooperating non-covalent forces. The analysis of similar molecular structures in crystallographic databases offers valuable insights into the probable interaction motifs.

Hydrogen Bonding Networks Involving Ester and Halogen Moieties

While this compound lacks strong hydrogen bond donors, weak C—H···O hydrogen bonds are anticipated to play a significant role in its crystal packing. In analogous structures, such as brominated 3-formylchromone, molecules are linked through these types of interactions sigmaaldrich.com. For this compound, the methyl hydrogens of the ester groups and the aromatic hydrogen can act as donors, while the carbonyl oxygen atoms of the esters are expected to be the primary acceptors. These interactions, although individually weak, can collectively contribute to the formation of robust three-dimensional networks. In some cases, halogen atoms can also act as weak hydrogen bond acceptors, leading to C-H···Br and C-H···Cl contacts, further stabilizing the crystal lattice.

Halogen Bonding Interactions (C-X…O, C-X…N)

A key feature of halogenated compounds is their ability to form halogen bonds, where a halogen atom acts as an electrophilic species (a Lewis acid). In the case of this compound, both the bromine and chlorine atoms can participate in such interactions. Studies on related compounds have demonstrated the prevalence of C—Br···O=C interactions, which can be significantly shorter than the sum of the van der Waals radii, indicating a strong attraction researchgate.net. In these interactions, the carbonyl oxygen of the ester group would act as the halogen bond acceptor. The geometry of these bonds is typically linear, with the C-X···O angle approaching 180° researchgate.net. The relative strength of bromine versus chlorine as a halogen bond donor would depend on the specific electronic environment within the molecule.

π-π Stacking Interactions of the Aromatic Core

The planar aromatic ring of the phthalate (B1215562) backbone is expected to facilitate π-π stacking interactions. These interactions are common in aromatic compounds and contribute significantly to crystal cohesion. In related bromo- and chloro-substituted aromatic compounds, π-π stacking has been observed to link molecules into extended arrays. The stacking can occur in a face-to-face or offset fashion, with the inter-planar distances typically in the range of 3.3 to 3.8 Å. The presence of electron-withdrawing halogen substituents on the aromatic ring can influence the nature and strength of these π-π interactions.

Crystal Engineering and Polymorphism Studies

The rational design of crystalline materials with desired properties, known as crystal engineering, relies on a thorough understanding of intermolecular interactions. For this compound, this would involve leveraging the hydrogen and halogen bonding, as well as π-π stacking, to control the molecular assembly.

Rational Design of Crystal Structures and Co-crystals

The predictable nature of halogen and hydrogen bonds makes them powerful tools in crystal engineering. By introducing specific functional groups that can act as complementary hydrogen or halogen bond donors or acceptors, it is possible to design co-crystals of this compound with tailored architectures. For instance, co-crystallization with molecules containing strong hydrogen bond donors could lead to the formation of robust hydrogen-bonded networks, potentially altering the physical properties of the material. Similarly, the use of co-formers with strong halogen bond accepting capabilities could be used to create specific supramolecular synthons.

Self-Assembly Phenomena and Aggregate Formation

While specific studies on the self-assembly of 3-bromo-4-chlorophthalic acid are not extensively documented in publicly available research, the behavior of analogous halogenated benzoic acids provides a strong basis for predicting its supramolecular behavior. The primary driving force for the self-assembly of carboxylic acids is the formation of strong and directional hydrogen bonds. Typically, carboxylic acids form dimeric structures through a pair of O-H···O hydrogen bonds, creating a robust synthon that can be further organized into larger aggregates.

Illustrative Data Table: Potential Intermolecular Interactions in 3-Bromo-4-chlorophthalic Acid Self-Assembly

| Interaction Type | Donor | Acceptor | Potential Role in Assembly |

| Hydrogen Bond | Carboxylic Acid (O-H) | Carboxylic Acid (C=O) | Formation of dimeric synthons and extended chains. |

| Halogen Bond | Bromine Atom | Carboxylic Acid (C=O) | Directional control of packing, formation of 2D or 3D networks. |

| Halogen Bond | Chlorine Atom | Carboxylic Acid (C=O) | Supplementary directional interactions, influencing polymorphism. |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Contributes to the overall stability of the crystal lattice. |

This table is illustrative and based on the expected behavior of halogenated carboxylic acids.

Coordination Chemistry of Phthalate Ligands with Metal Centers

The deprotonated form of 3-bromo-4-chlorophthalic acid, the 3-bromo-4-chlorophthalate dianion, is a versatile ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). The two adjacent carboxylate groups can act as a chelating or bridging ligand, binding to one or more metal centers to form extended structures. Halide ligands, in general, are known to be good σ- and π-donors and can act as either terminal or bridging ligands in coordination complexes. alfa-chemistry.com

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The use of functionalized ligands, such as 3-bromo-4-chlorophthalate, can lead to the formation of MOFs with tailored properties. While specific MOFs based on this exact ligand are not widely reported, the principles of MOF design allow for the prediction of their potential structures and properties.

The 3-bromo-4-chlorophthalate ligand can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bridging fashions. The combination of the dicarboxylate functionality with the halogen substituents can result in MOFs with unique topologies and chemical environments within their pores. The halogen atoms can project into the pores of the MOF, influencing the adsorption and separation of guest molecules through specific host-guest interactions.

The choice of the metal ion is crucial in determining the final structure and properties of the MOF. Lanthanide ions, for example, are known to form luminescent MOFs with terephthalate-based ligands, where the organic ligand acts as an "antenna" to sensitize the metal's luminescence. mdpi.comacs.org Transition metals such as copper, zinc, and cadmium are also commonly used to build robust MOF structures with applications in catalysis, gas storage, and separation. researchgate.netresearchgate.net

Illustrative Data Table: Potential Properties of MOFs with 3-Bromo-4-chlorophthalate Ligand

| Metal Ion | Potential Coordination Number | Possible MOF Topology | Potential Application |

| Zn(II) | 4, 6 | pcu, dia | Gas storage, catalysis |

| Cu(II) | 4, 5, 6 | sql, tbo | Catalysis, magnetic materials |

| Cd(II) | 6, 7, 8 | pcu, fcu | Luminescent sensing |

| La(III) | 8, 9, 10 | n/a (complex structures) | Luminescence, catalysis |

This table is illustrative and based on the known coordination chemistry of similar phthalate ligands and metal ions.

The 3-bromo-4-chlorophthalate ligand is an excellent candidate for chelation studies with a variety of transition and main group metals. The two adjacent carboxylate groups can form a stable five-membered chelate ring with a metal ion. The stability of these complexes is influenced by several factors, including the nature of the metal ion, the pH of the solution, and the presence of competing ligands.

Chelation therapy, which involves the use of chelating agents to remove excess or toxic metal ions from the body, is an important area of medicinal chemistry. nih.gov While there is no specific information on the use of 3-bromo-4-chlorophthalate in this context, the study of its chelation behavior with biologically relevant metal ions could be of interest.

The coordination of 3-bromo-4-chlorophthalate to transition metals can lead to the formation of discrete mononuclear or polynuclear complexes. The electronic properties of these complexes can be tuned by the bromo and chloro substituents, which can influence the ligand field splitting and the redox potential of the metal center. Spectroscopic techniques such as UV-Vis, IR, and NMR spectroscopy, along with X-ray crystallography, are essential tools for characterizing the structure and bonding in these coordination complexes.

Illustrative Data Table: Expected Coordination Modes of 3-Bromo-4-chlorophthalate with Metal Ions

| Coordination Mode | Description | Metal Ion Examples |

| Bidentate Chelating | Both carboxylate groups bind to the same metal center. | Cu(II), Zn(II), Ni(II) |

| Monodentate Bridging | One carboxylate group bridges two metal centers. | Ag(I), Cd(II) |

| Bidentate Bridging | Each carboxylate group binds to a different metal center. | Mn(II), Co(II) |

This table is illustrative and based on the known coordination behavior of phthalate and related dicarboxylate ligands.

Chemical Degradation Pathways and Environmental Transformation Studies

Hydrolytic Degradation Mechanisms of Ester Bonds

The hydrolysis of the ester linkages is a primary degradation pathway for phthalate (B1215562) esters, cleaving the molecule into its constituent alcohol and carboxylic acid. libretexts.org This process can be catalyzed by either acids or bases. numberanalytics.com

In acidic conditions, the hydrolysis of an ester is a reversible reaction, essentially the reverse of Fischer esterification. libretexts.orgchemistrysteps.com The reaction is initiated by the protonation of the carbonyl oxygen of the ester group, which increases its electrophilicity and facilitates a nucleophilic attack by a water molecule. numberanalytics.comjk-sci.com This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol (B129727) molecule yield the monoester, 3-bromo-4-chloro-2-(methoxycarbonyl)benzoic acid, and then further hydrolysis can lead to 3-bromo-4-chlorophthalic acid. chemistrysteps.comresearchgate.net

The rate of acid-catalyzed hydrolysis is generally slower than base-catalyzed hydrolysis for phthalate esters. researchgate.net The kinetics are influenced by factors such as pH, temperature, and the structure of the ester. numberanalytics.comresearchgate.net The presence of electron-withdrawing groups, like the bromine and chlorine atoms on the aromatic ring, can influence the reaction rate.

Table 1: Hypothetical Acid-Catalyzed Hydrolysis Products of Dimethyl 3-bromo-4-chlorophthalate

| Reactant | Catalyst | Primary Product | Secondary Product |

| This compound | H⁺ | 3-bromo-4-chloro-2-(methoxycarbonyl)benzoic acid | 3-bromo-4-chlorophthalic acid and Methanol |

This table is illustrative and based on general mechanisms of ester hydrolysis.

Base-catalyzed hydrolysis, also known as saponification, is typically an irreversible process for esters. chemistrysteps.comjk-sci.com The reaction proceeds via a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. numberanalytics.comjk-sci.com This forms a tetrahedral intermediate, which then eliminates an alkoxide ion (methoxide in this case). The resulting carboxylic acid is deprotonated by the strongly basic methoxide, forming a carboxylate salt and methanol. chemistrysteps.com This final acid-base step drives the reaction to completion. chemistrysteps.com

For this compound, base-catalyzed hydrolysis would first produce the monosodium salt of 3-bromo-4-chloro-2-(methoxycarbonyl)benzoic acid and methanol, followed by the disodium (B8443419) salt of 3-bromo-4-chlorophthalic acid. The rate of base-catalyzed hydrolysis is significantly faster than acid-catalyzed hydrolysis for phthalate esters. researchgate.netchemrxiv.org The presence of electron-withdrawing substituents on the aromatic ring, such as bromine and chlorine, would likely increase the electrophilicity of the carbonyl carbon, thus accelerating the rate of nucleophilic attack and increasing the hydrolysis rate. chemrxiv.org

Table 2: Hypothetical Base-Catalyzed Hydrolysis Products of this compound

| Reactant | Catalyst | Primary Product | Secondary Product |

| This compound | OH⁻ | Sodium 3-bromo-4-chloro-2-(methoxycarbonyl)benzoate | Disodium 3-bromo-4-chlorophthalate and Methanol |

This table is illustrative and based on general mechanisms of ester hydrolysis.

Photolytic Degradation Processes in Aqueous and Non-Aqueous Media

Photolytic degradation involves the breakdown of a chemical compound by light energy. For halogenated aromatic compounds, this can be a significant transformation pathway in the environment. scirp.orgresearchgate.net

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent chemical reaction. For halogenated aromatic compounds, a common photochemical reaction is the cleavage of the carbon-halogen bond. scirp.org In the case of this compound, absorption of UV radiation could lead to the homolytic cleavage of the carbon-bromine or carbon-chlorine bond, generating a highly reactive aryl radical. This radical can then undergo various reactions, such as hydrogen abstraction from the solvent, to form dehalogenated products. The carbon-bromine bond is generally weaker than the carbon-chlorine bond, suggesting that debromination may be the more likely initial photolytic step. Studies on other brominated flame retardants have shown that photolysis leads to the formation of less brominated products. nih.govnih.govdoaj.org

Photosensitized degradation occurs when another substance in the environment, a photosensitizer, absorbs light and then transfers the energy to the target compound, causing it to react. Common natural photosensitizers in aquatic environments include dissolved organic matter (DOM), such as humic and fulvic acids. These substances can absorb sunlight and generate reactive oxygen species (ROS), such as singlet oxygen and hydroxyl radicals. These ROS can then react with and degrade this compound. For other phthalates, photocatalytic degradation using semiconductors like TiO2 has been shown to be effective, where hydroxyl radicals are the primary oxidative species. frontiersin.org

Oxidative Degradation Mechanisms

Oxidative degradation, particularly through advanced oxidation processes (AOPs), is a significant pathway for the breakdown of persistent organic pollutants like phthalates. iwaponline.com These processes are characterized by the generation of highly reactive hydroxyl radicals (•OH), which are non-selective and can rapidly oxidize a wide range of organic compounds. iwaponline.com

The reaction of hydroxyl radicals with this compound would likely proceed through several mechanisms, including:

Hydroxyl radical addition to the aromatic ring: This would form a hydroxycyclohexadienyl radical, which can undergo further reactions leading to ring opening and mineralization.

Hydrogen abstraction from the methyl groups: This would form a radical on the ester side chain, which could lead to further oxidation and breakdown of the ester group.

Attack on the ester linkage: While less common, direct attack on the ester group can also occur.

Studies on other phthalates have demonstrated that AOPs such as ozonation, Fenton processes, and photocatalysis can lead to the formation of hydroxylated intermediates, ring-opened products, and ultimately, mineralization to carbon dioxide and water. iwaponline.com The presence of halogen atoms on the aromatic ring can influence the rate and pathways of oxidative degradation. nih.gov

Radical-Mediated Oxidation Pathways

The oxidation of this compound in the environment can be initiated by radical species. While specific studies on this exact compound are limited, the degradation of similar aromatic compounds suggests that hydroxyl radicals (HO•) and sulfate (B86663) radicals (SO₄•⁻) play a significant role. nih.gov The process typically begins with the radical adding to the aromatic ring, forming a hydroxycyclohexadienyl-type radical. This intermediate can then undergo several reactions, including the elimination of a hydroperoxyl radical (HO₂•) to form a phenolic derivative or rearrangement to a bicyclic peroxy intermediate that leads to ring cleavage. nih.gov

The presence of both bromine and chlorine atoms on the aromatic ring influences the sites of radical attack and the subsequent reaction pathways. The electron-withdrawing nature of these halogens can affect the electron density of the aromatic ring, thereby influencing the rate and regioselectivity of radical addition.

Degradation by Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of environmental remediation technologies that generate highly reactive oxygen species, primarily the hydroxyl radical (HO•), to degrade organic pollutants. nih.govmdpi.com Common AOPs include UV/H₂O₂, UV/chlorine, and Fenton-based systems. nih.gov These processes are effective in breaking down recalcitrant organic compounds like this compound.

The degradation mechanism in AOPs involves the attack of hydroxyl radicals on the phthalate molecule. This can lead to several transformation pathways, including hydroxylation of the aromatic ring, abstraction of a hydrogen atom from the methyl ester groups, or direct cleavage of the aromatic ring. nih.gov For halogenated aromatic compounds, AOPs can also lead to dehalogenation, where the bromine and chlorine atoms are removed from the aromatic ring. nih.gov

Table 1: Overview of Advanced Oxidation Processes for Degradation of Halogenated Aromatic Compounds

| AOP Technique | Primary Radical Species | Typical Reaction Pathways | Reference |

| UV/H₂O₂ | Hydroxyl Radical (HO•) | Hydroxylation, Ring Cleavage, Mineralization | nih.gov |

| UV/Chlorine | Hydroxyl Radical (HO•), Chlorine Radicals (Cl•, ClO•) | Radical Addition, H-atom Abstraction, Dehalogenation | nih.gov |

| Fenton (Fe²⁺/H₂O₂) | Hydroxyl Radical (HO•) | Oxidation of organic substrate | mdpi.com |

Chemical Transformations in Biological Systems (Focus on Chemical Pathways)